REACTION_CXSMILES
|
NC(CCCCCCCCC(N)CCC)CCC.C(C1CC=CCCC=CCC(CCC)N=N1)CC.[CH2:37]([CH:43]1[CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH:46]([CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60])[NH:45][NH:44]1)[CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>>[NH2:44][CH:43]([CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH:46]([NH2:45])[CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60])[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CCC)CCCCCCCCC(CCC)N
|
Name
|
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
|
Quantity
|
942 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1N=NC(CC=CCCC=CC1)CCC
|
Name
|
3,12-dihexyl-1,2-diazacyclododecane
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1NNC(CCCCCCCC1)CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCCCCC)CCCCCCCCC(CCCCCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |